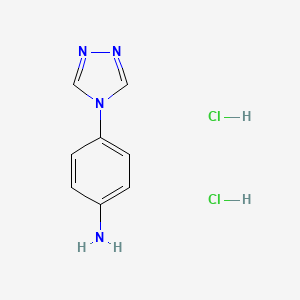

4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride

Description

Properties

IUPAC Name |

4-(1,2,4-triazol-4-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.2ClH/c9-7-1-3-8(4-2-7)12-5-10-11-6-12;;/h1-6H,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFLZKAWAXNHIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=NN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798736-93-2 | |

| Record name | 4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride typically involves the reaction of 4-nitroaniline with hydrazine hydrate to form 4-hydrazinylaniline. This intermediate is then cyclized with formic acid to yield 4-(4H-1,2,4-triazol-4-yl)aniline. The final step involves the conversion of this compound to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.

Substitution: The aniline group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-nitro-1,2,4-triazole derivatives, while reduction with sodium borohydride can produce 4-amino-1,2,4-triazole derivatives .

Scientific Research Applications

4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of drugs targeting various diseases, including infections and cancer.

Industry: The compound is used in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair, contributing to its biological activity .

Comparison with Similar Compounds

rac-(3R,4S)-4-(4H-1,2,4-Triazol-4-yl)oxolan-3-amine Dihydrochloride

- Structure : The triazole ring is attached to an oxolane (tetrahydrofuran) ring instead of an aniline group.

- Applications: Likely used in nucleoside analogs or antiviral drug development due to the oxolane scaffold .

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride

- Structure : Replaces the triazole with a dihydroimidazole ring (two nitrogens, one unsaturated bond).

- Key Differences :

4-(4-Methyl-1-piperazinyl)aniline Dihydrochloride

- Structure : Substitutes the triazole with a methylpiperazine group.

- Key Differences: Piperazine’s six-membered saturated ring increases steric bulk and basicity, favoring interactions with G-protein-coupled receptors (e.g., antipsychotics). Applications: Potential CNS drug candidate due to piperazine’s prevalence in neuroactive compounds .

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline Hydrochloride

- Structure : Features an oxadiazole ring (two nitrogens, one oxygen) linked via a methoxy group to aniline.

- Key Differences :

Structural and Functional Analysis Table

| Compound | Core Heterocycle | Substituent | Key Properties | Applications |

|---|---|---|---|---|

| 4-(4H-1,2,4-Triazol-4-yl)aniline diHCl | 1,2,4-Triazole | Aniline, dihydrochloride | High solubility, antifungal potential | Antifungal agents, building blocks |

| rac-(3R,4S)-4-Triazol-oxolan-3-amine diHCl | 1,2,4-Triazole | Oxolane, dihydrochloride | Conformational rigidity | Antivirals, nucleoside analogs |

| 4-(Dihydroimidazol-2-yl)aniline HCl | Dihydroimidazole | Aniline, hydrochloride | Moderate polarity, metal coordination | Organic synthesis, enzyme inhibitors |

| 4-(4-Methylpiperazinyl)aniline diHCl | Piperazine | Aniline, dihydrochloride | High basicity, CNS activity | Neuroactive drugs |

| 4-Oxadiazol-methoxyaniline HCl | 1,2,4-Oxadiazole | Cyclopropyl, methoxy | Metabolic stability, electron-withdrawing | Kinase inhibitors, agrochemicals |

Research Findings and Trends

- Synthetic Accessibility : The target compound’s synthesis () aligns with methods for triazole derivatives, such as condensation reactions under acidic conditions .

- Biological Relevance : Triazole derivatives dominate antifungal research (e.g., propiconazole in ), whereas piperazine/oxadiazole analogs are prioritized in CNS and metabolic stability studies .

- Stability and Solubility : Dihydrochloride salts (e.g., ) outperform free bases in aqueous solubility, critical for drug formulation .

Biological Activity

4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its triazole moiety, which allows it to interact with various molecular targets. The compound can inhibit specific enzymes and receptors, disrupting cellular processes essential for microbial growth and cancer cell proliferation. Notably, the triazole ring's ability to bind to enzymes involved in DNA synthesis and repair contributes significantly to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against a range of pathogens. A study conducted on various synthesized triazole derivatives demonstrated that compounds with similar structural features showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The following table summarizes the antimicrobial efficacy of related triazole compounds:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Properties

In addition to its antimicrobial activity, this compound has been evaluated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, research on hydroxamate analogs related to 4-(4H-1,2,4-triazol-4-yl)aniline revealed that these compounds could reactivate CDK inhibitor proteins and suppress pancreatic cancer cell growth in vivo . The following table illustrates the IC50 values of related compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 |

| HeLa (cervical cancer) | 3.5 | |

| A549 (lung cancer) | 7.2 |

Case Studies

- In Vivo Efficacy Against Pancreatic Cancer : A study assessed the in vivo efficacy of a triazole-based compound similar to this compound on pancreatic cancer xenografts. The results indicated significant tumor reduction and reactivation of tumor suppressor genes .

- Antimicrobial Screening : In a comprehensive antimicrobial screening of various triazole derivatives, this compound displayed superior activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4H-1,2,4-triazol-4-yl)aniline dihydrochloride?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting 4-chloroaniline with 1,2,4-triazole derivatives under basic conditions (e.g., potassium carbonate in DMF). The intermediate is then protonated with hydrochloric acid to form the dihydrochloride salt .

- Key Considerations : Optimize reaction time and temperature to avoid side products like N-oxide impurities. Purification typically involves recrystallization using ethanol-water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : - and -NMR confirm aromatic proton environments and triazole ring integration.

- FT-IR : Peaks at ~3400 cm (N-H stretch) and ~1600 cm (C=N/C=C) validate functional groups.

- Mass Spectrometry : High-resolution MS identifies the molecular ion peak and validates purity .

Q. How does solubility impact experimental design in biological assays?

- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). For in vitro studies, prepare stock solutions in DMSO (<1% v/v to avoid cytotoxicity) and dilute in aqueous buffers. Validate solubility using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved?

- Methodology :

- Use single-crystal X-ray diffraction with SHELX software for refinement. SHELXL’s robust algorithms handle high-resolution data and twinning effects .

- Cross-validate with DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental bond lengths/angles .

- Data Contradiction Analysis : Discrepancies may arise from crystal packing effects. Compare multiple datasets and apply Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies mitigate impurities during large-scale synthesis?

- Methodology :

- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to monitor impurities. Reference standards for common byproducts (e.g., des-chloro analogs) are critical .

- Recrystallization Optimization : Solvent polarity adjustments (e.g., ethanol vs. acetonitrile) selectively precipitate the target compound .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, identifying electron-deficient sites on the triazole ring.

- Validate with kinetic studies under varying pH conditions to correlate computational predictions with experimental reaction rates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.